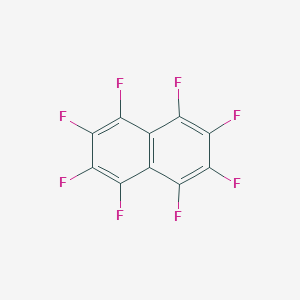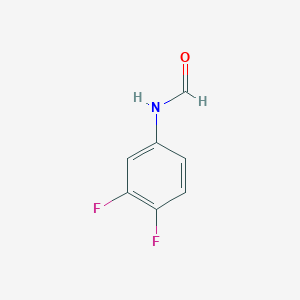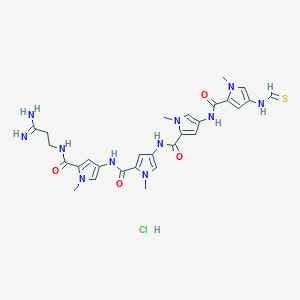
Thioformyldistamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioformyldistamycin is a natural product that belongs to the class of aromatic polyketides. It is a potent DNA-binding molecule that exhibits antitumor and antibiotic properties. Thioformyldistamycin is synthesized by the actinomycete Streptomyces and has been extensively studied for its potential applications in the field of medicine and biotechnology.
Mécanisme D'action
Thioformyldistamycin exhibits its antitumor and antibiotic properties by binding to DNA and interfering with its replication and transcription. Thioformyldistamycin binds to the minor groove of DNA and forms a stable complex that prevents the DNA from being replicated or transcribed. Thioformyldistamycin also inhibits the activity of topoisomerases, which are enzymes that are essential for DNA replication and transcription.
Effets Biochimiques Et Physiologiques
Thioformyldistamycin has been shown to exhibit potent antitumor and antibiotic properties in vitro and in vivo. It has been found to be effective against a wide range of cancer cell lines and bacterial strains. Thioformyldistamycin has also been shown to exhibit low toxicity and minimal side effects, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
Thioformyldistamycin has several advantages for use in lab experiments. It is a potent DNA-binding molecule that exhibits antitumor and antibiotic properties, making it a useful tool for studying DNA replication and transcription. Thioformyldistamycin is also relatively easy to synthesize and has been extensively studied, making it a well-characterized molecule.
However, thioformyldistamycin also has several limitations for use in lab experiments. Its synthesis is complex and requires the use of specialized equipment and conditions. Thioformyldistamycin is also relatively expensive to produce, limiting its availability for use in large-scale experiments.
Orientations Futures
There are several future directions for research on thioformyldistamycin. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and bacterial infections. Another direction is to study its mechanism of action in more detail, with the goal of developing more potent and selective DNA-binding molecules. Finally, further research is needed to optimize the synthesis of thioformyldistamycin and to develop more efficient and cost-effective methods for its production.
Méthodes De Synthèse
Thioformyldistamycin is synthesized by the Streptomyces bacteria through a complex biosynthetic pathway that involves the assembly of multiple polyketide chains. The synthesis of thioformyldistamycin involves the action of several enzymes that catalyze different steps in the biosynthetic pathway. The exact mechanism of thioformyldistamycin synthesis is still not fully understood and requires further investigation.
Applications De Recherche Scientifique
Thioformyldistamycin has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been found to exhibit potent antitumor properties and has been investigated as a potential anticancer agent. Thioformyldistamycin has also been shown to exhibit antibiotic properties and has been investigated as a potential treatment for bacterial infections.
Propriétés
Numéro CAS |
139341-61-0 |
|---|---|
Nom du produit |
Thioformyldistamycin |
Formule moléculaire |
C28H34ClN11O4S |
Poids moléculaire |
656.2 g/mol |
Nom IUPAC |
N-[5-[[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-(methanethioylamino)-1-methylpyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C28H33N11O4S.ClH/c1-36-11-16(32-15-44)7-21(36)26(41)34-18-9-23(38(3)13-18)28(43)35-19-10-22(39(4)14-19)27(42)33-17-8-20(37(2)12-17)25(40)31-6-5-24(29)30;/h7-15H,5-6H2,1-4H3,(H3,29,30)(H,31,40)(H,32,44)(H,33,42)(H,34,41)(H,35,43);1H |
Clé InChI |
SHAYDACHQQJBGI-UHFFFAOYSA-N |
SMILES isomérique |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)N=CS.Cl |
SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCC(=N)N)C)C)C)NC=S.Cl |
SMILES canonique |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCC(=N)N)C)C)C)NC=S.Cl |
Autres numéros CAS |
139341-61-0 |
Synonymes |
thioformyldistamycin thioformyldistamycin 3 monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



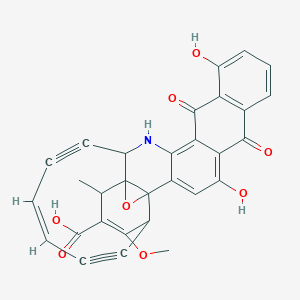
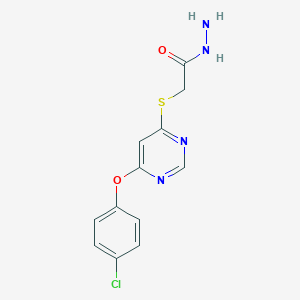
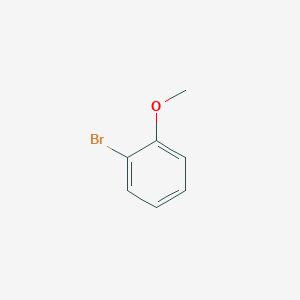
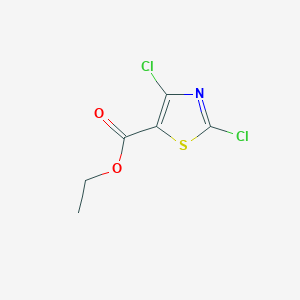
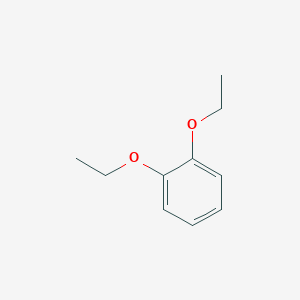
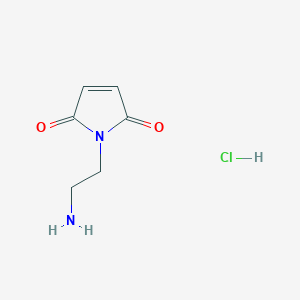
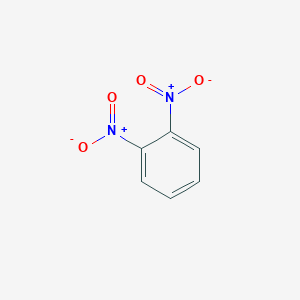
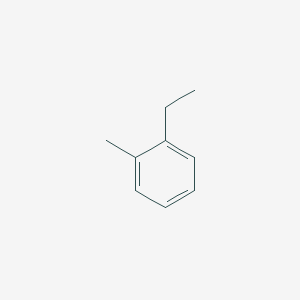
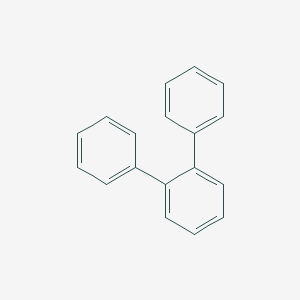
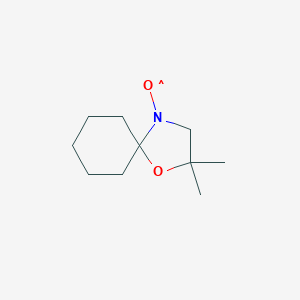
![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid](/img/structure/B166451.png)
